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Compound of Interest

Compound Name: (Rac)-SHIN2

Cat. No.: B10856881 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (Rac)-SHIN2, a pyrazolopyran derivative

targeting serine hydroxymethyltransferase (SHMT), with other known SHMT inhibitors. It

includes supporting experimental data from genetic and pharmacological studies to validate

SHMT as the direct target of (Rac)-SHIN2 and its active enantiomer, (+)-SHIN2.

Executive Summary
Serine hydroxymethyltransferase (SHMT) is a critical enzyme in one-carbon metabolism,

catalyzing the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-

methylenetetrahydrofolate. This pathway is essential for the biosynthesis of nucleotides and

amino acids, and its upregulation is a hallmark of many cancers, making SHMT a compelling

target for anti-cancer drug development. (Rac)-SHIN2 and its enantiomers are potent inhibitors

of both the cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. This guide details the

genetic and pharmacological evidence validating SHMT as the target of these compounds and

compares their efficacy to other inhibitors in the field.

Performance Comparison of SHMT Inhibitors
The following table summarizes the in vitro potency of various small molecule inhibitors against

human SHMT1 and SHMT2. It is important to note that for (Rac)-SHIN2, the data presented is

for its active enantiomer, (+)-SHIN2, as specific enzymatic inhibition data for the racemic

mixture is not readily available in the public domain.
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Compound Target(s)
SHMT1 IC50
(nM)

SHMT2 IC50
(nM)

Cell Growth
IC50 (nM)

Reference(s
)

(+)-SHIN2 SHMT1/2 ~10 ~10
300

(HCT116)
[1][2]

SHIN1 ((+)-

RZ-2994)
SHMT1/2 5 13

870

(HCT116)
[1]

AGF347 SHMT1/2 >10,000 >10,000
~5,000

(Panc-1)
[3]

Pemetrexed

DHFR, TS,

GARFT,

AICARFT,

SHMT

Weak

inhibition

(>100 µM)

Weak

inhibition

(>100 µM)

Varies [4]

Methotrexate DHFR, SHMT

Weak

inhibition

(>100 µM)

Weak

inhibition

(>100 µM)

Varies [4]

SHMT-IN-3

(Hit 1)
SHMT1/2 530 ~10,600 Not Reported [3]

Note: IC50 values can vary depending on assay conditions. The data presented here is for

comparative purposes.

Genetic Validation of SHMT as the Target of (+)-
SHIN2
The on-target activity of (+)-SHIN2 has been rigorously validated using multiple genetic and

pharmacological approaches. These experiments collectively demonstrate that the cytotoxic

effects of (+)-SHIN2 are a direct result of SHMT inhibition.

CRISPR/Cas9-Mediated Gene Knockout
Genetic ablation of SHMT1 and SHMT2 provides the most direct evidence of the target's role in

cellular proliferation. Studies have shown that dual knockout of SHMT1 and SHMT2 in cancer

cell lines, such as HCT-116 colon cancer cells, prevents the formation of tumor xenografts.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5664509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7647950/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5664509/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033767/
https://www.mdpi.com/2673-4125/3/4/44
https://www.mdpi.com/2673-4125/3/4/44
https://pmc.ncbi.nlm.nih.gov/articles/PMC8033767/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5664509/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Furthermore, knockout of SHMT2, the predominantly expressed isoform in many cancers,

sensitizes cells to (+)-SHIN2, confirming that the mitochondrial isoform is a key target.[2]

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The

principle lies in the ligand-induced thermal stabilization of the target protein. Treatment of cells

with a ligand, such as (+)-SHIN2, is expected to increase the melting temperature of its target

protein, SHMT. This change is then detected by quantifying the amount of soluble protein

remaining after heat treatment.

Metabolomic Profiling with Stable Isotope Tracing
Inhibition of SHMT disrupts one-carbon metabolism. This can be monitored using stable

isotope tracers, such as ¹³C-serine. In cells treated with (+)-SHIN2, the flux of the ¹³C label from

serine to downstream metabolites like glycine and purines is significantly reduced, mimicking

the metabolic phenotype observed in SHMT1/2 double-knockout cells.[1][2] This provides

strong evidence that (+)-SHIN2 is engaging and inhibiting SHMT in living cells.

Signaling Pathways and Experimental Workflows
One-Carbon Metabolism Pathway
The following diagram illustrates the central role of SHMT1 and SHMT2 in the one-carbon

metabolism pathway, which is critical for nucleotide and amino acid synthesis.
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One-Carbon Metabolism Pathway and SHMT Inhibition.

Experimental Workflow for SHMT Target Validation
This diagram outlines the key experimental steps to validate SHMT as the target of an inhibitor

like (Rac)-SHIN2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10856881#genetic-validation-of-shmt-as-the-target-
of-rac-shin2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b10856881#genetic-validation-of-shmt-as-the-target-of-rac-shin2
https://www.benchchem.com/product/b10856881#genetic-validation-of-shmt-as-the-target-of-rac-shin2
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10856881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10856881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

